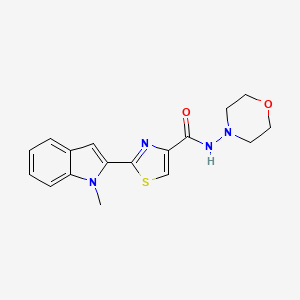

2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(1-methylindol-2-yl)-N-morpholin-4-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-20-14-5-3-2-4-12(14)10-15(20)17-18-13(11-24-17)16(22)19-21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXIDTZPBREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and thiazole rings make it a versatile intermediate in organic synthesis.

Biology: Biologically, 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic properties. Its structural features suggest it could be effective in treating various diseases, including infections and certain types of cancer.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to innovative applications in various fields.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The indole ring system is known to bind to various receptors and enzymes, while the thiazole ring can participate in redox reactions. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Core Heterocycles: Thiazole (Target): Contains sulfur, enhancing π-stacking and metabolic stability compared to nitrogen-rich indazole (Compound 33) or imidazole () . Thiazolidinone (): A saturated ring with a ketone and thione group, offering redox activity and metal-binding capacity .

- Substituent Effects :

Physicochemical Properties

- Solubility : Morpholine-containing compounds (Target, ) likely exhibit higher aqueous solubility than sulfonamide () or aryl-substituted indazoles (Compound 33) due to morpholine’s polarity .

- LogP : The thiazole core (Target) may have a lower LogP (more hydrophilic) than indazole (Compound 33, LogP ~3.5–4.0) due to sulfur’s electronegativity .

- Stability: Thiazolidinone derivatives () are prone to hydrolysis under acidic conditions, whereas thiazoles (Target) are more stable .

Q & A

Q. What is the standard synthesis protocol for 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide, and how is purity validated?

The synthesis typically involves coupling the indole-thiazole core with a morpholine-carboxamide group via amidation or Suzuki-Miyaura cross-coupling. Key reagents include chloroacetyl chloride for thiazole ring formation and morpholine for carboxamide functionalization. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions. Purity is validated using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural characterization requires:

- ¹H/¹³C NMR : To confirm the presence of indole (δ 7.1–7.5 ppm), thiazole (δ 8.3–8.4 ppm), and morpholine (δ 3.5–3.7 ppm) protons .

- IR spectroscopy : Identifies carboxamide C=O stretching (~1666 cm⁻¹) and N-H bending (~3348 cm⁻¹) .

- Mass spectrometry : ESI or FAB-MS confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z 342.07) .

Q. What in vitro assays are used to evaluate its antibacterial and anticancer activity?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Caspase-3/7 activation assays assess apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers, while machine learning algorithms analyze experimental datasets to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Modifications to the indole, thiazole, or morpholine moieties impact target binding. For example:

| Analog Modification | Biological Effect |

|---|---|

| Methyl substitution on indole | Increased lipophilicity and membrane permeability |

| Halogenation of thiazole | Enhanced antibacterial activity |

| Morpholine ring expansion | Altered pharmacokinetics and target selectivity |

Q. How do molecular docking studies predict interactions with biological targets?

Docking software (e.g., AutoDock Vina) simulates binding to enzymes (e.g., topoisomerase II) or receptors. For example, π-π stacking between the indole ring and tyrosine residues and hydrogen bonding with the carboxamide group improve affinity scores .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines for MIC assays) and dose-response curve normalization can harmonize data. Cross-validation with orthogonal assays (e.g., live-cell imaging vs. MTT) is critical .

Q. What degradation pathways occur under stress conditions, and how are they monitored?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify labile sites. Liquid chromatography-mass spectrometry (LC-MS) detects degradation products (e.g., morpholine ring opening under acidic conditions). Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. Which techniques validate target engagement in cellular models?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD) to purified targets .

- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates or live cells .

- CRISPR/Cas9 knockout models : Links bioactivity to specific gene products .

Q. What pharmacokinetic parameters are critical for in vivo studies?

- Plasma stability : Assessed via HPLC after spiking compound in rodent plasma .

- Caco-2 permeability : Predicts intestinal absorption for oral administration .

- Metabolite profiling : LC-MS/MS identifies hepatic cytochrome P450 metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.